Chemical structure and properties of Dimethyl(3-methylbenzyl)phosphonate
Chemical structure and properties of Dimethyl(3-methylbenzyl)phosphonate
Structure, Synthesis, and Applications in Stilbene Chemistry
Executive Summary
Dimethyl(3-methylbenzyl)phosphonate is a specialized organophosphorus reagent used primarily in the Horner-Wadsworth-Emmons (HWE) olefination reaction. Unlike the more common diethyl analogues, the dimethyl ester offers distinct atom economy and reactivity profiles, making it a critical intermediate for synthesizing meta-substituted stilbenes—scaffolds frequently found in resveratrol analogs, kinase inhibitors, and optoelectronic materials (OLEDs).
This guide provides a rigorous analysis of its chemical identity, a validated production protocol via the Michaelis-Arbuzov rearrangement, and a mechanistic breakdown of its application in stereoselective alkene synthesis.
Part 1: Chemical Identity & Structural Analysis
The compound consists of a phosphonate head group connected to a meta-tolyl (3-methylbenzyl) tail. The acidity of the benzylic methylene protons (
Structural Specifications
| Property | Specification |
| IUPAC Name | Dimethyl (3-methylbenzyl)phosphonate |
| Molecular Formula | |
| Molecular Weight | 214.20 g/mol |
| SMILES | COP(=O)(CC1=CC=CC(C)=C1)OC |
| Key Functional Group | Phosphonate Ester ( |
| Electronic Effect | The m-methyl group is weakly electron-donating (+I), slightly destabilizing the carbanion compared to unsubstituted benzyl phosphonates, but significantly less than p-methoxy analogs. |
Physical Properties (Analog-Derived)
Note: Direct experimental data for the dimethyl ester is rare in public indexing; values below are extrapolated from the well-characterized diethyl homolog (CAS 63909-50-2) and standard organophosphorus trends.
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Appearance: Colorless to pale yellow viscous liquid.
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Boiling Point: ~110–115°C at 0.1 mmHg (Predicted).
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Density: ~1.12 g/mL.
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Solubility: Soluble in DCM, THF, Toluene, Ethyl Acetate. Hydrolyzes slowly in water.
Part 2: Synthesis & Production (Michaelis-Arbuzov)
The industrial and laboratory standard for synthesizing Dimethyl(3-methylbenzyl)phosphonate is the Michaelis-Arbuzov rearrangement . This pathway is preferred over the Michaelis-Becker reaction due to higher yields and the avoidance of alkali metal salts.
Reaction Logic
The synthesis involves the reaction of a trivalent phosphorus ester (Trimethyl phosphite) with an alkyl halide (3-methylbenzyl bromide).
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Driving Force: The formation of the thermodynamically stable phosphoryl bond (
, bond energy ~544 kJ/mol) from the weaker phosphite structure. -
By-product Management: The reaction releases Methyl Bromide (MeBr), a gas. In the dimethyl series, this is volatile (BP 3.5°C) and self-purges from the reaction mixture, simplifying purification.
Validated Protocol
Safety Warning: Methyl bromide is a neurotoxic gas. This reaction must be performed in a high-efficiency fume hood. The reaction is exothermic.
Reagents:
-
3-Methylbenzyl bromide (1.0 equiv)
-
Trimethyl phosphite (1.2 equiv) – Excess ensures complete consumption of the bromide.
Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a scrubber (NaOH solution) to trap MeBr.
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Addition: Charge the flask with 3-Methylbenzyl bromide. Heat to 80°C.
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Reaction: Add Trimethyl phosphite dropwise. Critical: Do not add all at once; the Arbuzov rearrangement is exothermic.
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Reflux: Once addition is complete, raise temperature to 100–110°C and stir for 4–6 hours.
-
Monitoring: Monitor by
NMR.-
Starting Material:
~140 ppm (P(OMe)3). -
Product:
~28–32 ppm (Phosphonate).
-
-
Purification: Remove excess Trimethyl phosphite via vacuum distillation. The residue is typically pure enough (>95%) for HWE applications.
Synthesis Workflow Diagram
Figure 1: The Michaelis-Arbuzov pathway.[1][2] Note the irreversible elimination of Methyl Bromide which drives the equilibrium forward.
Part 3: Reactivity Profile (The HWE Reaction)
The primary utility of this compound is as a carbanion source in the Horner-Wadsworth-Emmons reaction to produce (E)-alkenes.[3]
Mechanism of Action
Unlike the Wittig reaction (which uses phosphonium ylides), the HWE reaction uses phosphonate carbanions.[3][4] The presence of the electron-withdrawing phosphonate group stabilizes the carbanion, allowing for the use of milder bases and easier workup (water-soluble phosphate by-products).
-
Deprotonation: A base (NaH, NaOMe, or LiHMDS) removes a benzylic proton.
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Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl.
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Elimination: The intermediate oxaphosphetane collapses to yield the alkene and a dimethyl phosphate salt.
Stereoselectivity: The HWE reaction with this reagent is (E)-selective (trans-selective). The thermodynamic stability of the trans-oxaphosphetane intermediate dictates the outcome.
HWE Pathway Diagram
Figure 2: The Horner-Wadsworth-Emmons cycle. The formation of the stable P=O bond in the phosphate salt drives the reaction to completion.
Part 4: Applications in Drug Discovery
The meta-methyl substitution pattern provided by this reagent is difficult to access via standard cross-coupling (Suzuki/Heck) without pre-functionalized boronic acids. This phosphonate offers a direct route.
Resveratrol and Stilbenoid Analogs
Resveratrol (3,5,4'-trihydroxystilbene) derivatives are heavily researched for anti-aging and anti-cancer properties.
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Protocol: React Dimethyl(3-methylbenzyl)phosphonate with 3,5-dimethoxybenzaldehyde.
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Result: (E)-3,5-dimethoxy-3'-methylstilbene.
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Significance: The methyl group acts as a bioisostere for the hydroxyl group or a metabolic blocker, potentially increasing the half-life of the drug candidate.
Materials Science (OLEDs)
The stilbene core is a fundamental unit in fluorescent brighteners and organic light-emitting diodes (OLEDs). The meta-substitution disrupts pi-stacking in the solid state, which can prevent fluorescence quenching—a common issue in flat aromatic molecules.
Part 5: Safety and Handling
MSDS Highlights
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).
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Storage: Store under inert atmosphere (Nitrogen/Argon). Phosphonates are hygroscopic; moisture can lead to hydrolysis, generating phosphonic acids which are corrosive.
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Spill Response: Absorb with sand or vermiculite. Do not wash into drains; organophosphorus compounds can be toxic to aquatic life.
Analytical Verification
To confirm the integrity of the reagent before use in critical steps:
- NMR: Single peak at ~30 ppm. (Appearance of a peak at ~0-5 ppm indicates hydrolysis to the acid).
-
NMR: Look for the doublet at
3.65 ppm ( ) corresponding to the benzylic .
References
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Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][5][6] Chemical Reviews, 81(4), 415-430.
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Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism. Chemical Reviews, 89(4), 863-927.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122047, Diethyl (3-methylbenzyl)phosphonate (Analog Reference).
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Fisher Scientific. (2025).[7] Safety Data Sheet: Diethyl benzylphosphonate (General Class Safety).
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
